PpsR protein
Description
Properties
CAS No. |
156559-41-0 |
|---|---|
Molecular Formula |
C12H15F2N |
Synonyms |
PpsR protein |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Ppsr Protein
Domain Organization and Functional Motifs of the PpsR Protein
The domain architecture of PpsR is generally conserved across different purple bacteria, although sequence similarities can be relatively low. ird.fr The protein is typically described as having three main regions: an N-terminal region, a central region containing PAS domains and a Q-linker, and a C-terminal region with a DNA-binding motif. uq.edu.aunih.gov
Per-ARNT-Sim (PAS) Domains in this compound: N-terminal, PAS1, and PAS2 Configurations
PpsR contains three Per-ARNT-Sim (PAS) domains. researchgate.netnih.gov These are designated as the N-terminal (N) domain, PAS1, and PAS2. researchgate.netnih.gov PAS domains are approximately 100-120 amino acids in length and share a conserved fold consisting of a five-stranded antiparallel β-sheet flanked by several α-helices. nih.govresearchgate.net These domains are versatile modules involved in sensing environmental stimuli and mediating protein-protein interactions. uq.edu.aunih.govnih.govresearchgate.net In PpsR, the PAS domains are critical for proper protein conformation and repressor activity. ird.frnih.gov Structural studies of truncated PpsR variants have revealed the arrangement and interaction interfaces of these PAS domains. nih.govnih.gov For instance, the crystal structure of a construct lacking the HTH motif (PpsRΔHTH) showed a tetrameric assembly involving interactions between the N-terminal, PAS1, and PAS2 domains. researchgate.net The PAS domains, including their α-helical extensions (N-caps), play a significant role in protein oligomerization. nih.govnih.gov
Role of the Glutamine-Rich Linker (Q-linker) in this compound Structure and Function
PpsR contains a highly conserved glutamine-rich region known as the Q-linker. researchgate.netnih.gov This region is located between the N-terminal domain and the first PAS domain (PAS1). uq.edu.aunih.gov The Q-linker adopts an α-helical conformation and is formed by the fusion of the N-cap of the PAS1 domain with the C-terminal extension of the N-domain. nih.govnih.gov The Q-linker is crucial for dimerization and tetramerization of PpsR. researchgate.net It provides an antiparallel oligomerization interface that contributes to the formation of higher-order assemblies, including octamers. researchgate.netnih.gov The helical nature and flexibility of the Q-linker are considered important for signal transduction within the protein. nih.gov
Identification and Significance of the Helix-Turn-Helix (HTH) DNA-Binding Motif in this compound
A helix-turn-helix (HTH) motif is located at the C-terminus of the this compound. researchgate.netuq.edu.auird.frnih.gov This motif is responsible for binding to specific palindromic DNA sequences in the promoter regions of target genes, thereby mediating transcriptional repression. researchgate.netuq.edu.aunih.goviucr.org The HTH motif is a common DNA-binding structure found in many transcription factors. uq.edu.aunih.gov Studies involving mutations and deletions in the C-terminal region of PpsR have confirmed the essential role of the HTH motif in DNA binding. uq.edu.aunih.gov The position of the HTH motif is expected to be close to the α-helical Q-linker of a symmetry-related dimer within the tetrameric or octameric PpsR assembly, which facilitates DNA interaction. researchgate.net
Oligomeric States and Assembly Dynamics of the this compound
PpsR exists in solution in different oligomeric states, which are crucial for its regulatory function. researchgate.netuq.edu.auresearchgate.netnih.gov The protein exhibits a dynamic equilibrium between these states. researchgate.net
Formation of Higher-Order Oligomers of this compound and Their Role in DNA Interaction
Beyond dimers and tetramers, PpsR can form higher-order oligomers, including octamers. researchgate.netnih.govnih.gov The Q-linker plays a role in the formation of these higher-order assemblies by providing an additional antiparallel oligomerization interface between symmetry-related molecules. researchgate.netnih.gov This interaction, mediated by contacts involving the N-domains, Q-linkers, and PAS1 domains, results in the formation of an octameric structure. nih.gov A model for PpsR binding to DNA suggests that these octameric assemblies are relevant for DNA interaction. researchgate.net In this model, the α-helical Q-linkers mediate interactions between symmetry-related tetramers, positioning two HTH dimers appropriately for DNA binding. researchgate.net The ability of PpsR to form various oligomeric states, mediated by its PAS domains and Q-linker, is directly linked to its capacity to bind DNA and regulate gene expression. researchgate.netresearchgate.netnih.govnih.gov
Advanced Structural Insights into this compound through Crystallography and Complementary Techniques
Structural studies, particularly X-ray crystallography, have provided detailed insights into the three-dimensional arrangement of PpsR and its domains. Complementary techniques, such as Hydrogen-Deuterium exchange coupled to mass spectrometry (HDX-MS), have been used to investigate conformational changes. researchgate.netnih.gov
Elucidating this compound Crystal Structures and Analysis of Truncated Variants
Crystal structures of full-length PpsR constructs, such as PpsRΔHTH (lacking the DNA binding domain), as well as truncated variants containing one (PpsRQ-PAS1) or two (PpsRN-Q-PAS1) PAS domains, have been determined. researchgate.netresearchgate.netiucr.orgnih.govresearchgate.netrcsb.org These structures have been crucial for understanding the protein's architecture and how its domains interact.
The crystal structure of PpsRΔHTH revealed a tetrameric assembly in the asymmetric unit, composed of two antiparallel dimers. researchgate.netiucr.org The structures of the truncated variants have helped to illustrate the multi-step strategy required for phasing the triple PAS domain construct and have provided insights into the dimerization interfaces. iucr.orgnih.govnih.govresearchgate.netrcsb.org The PAS cores and their alpha-helical extensions, including the Q-linker helix, are essential for protein oligomerization and function. iucr.orgnih.govnih.gov
Analysis of the individual PAS domains within the PpsRΔHTH structure shows that they adopt a typical PAS fold. iucr.orgresearchgate.net Pronounced structural differences between protomers have been observed in specific regions, such as helix α1 of the PAS1 domain, which can be rotated depending on crystal contacts. iucr.org
Studies involving truncated PpsR proteins have also supported the stoichiometry of PpsR binding to DNA. researchgate.net
Investigation of Conformational Changes and Allosteric Modulation within the this compound
Conformational changes within PpsR are integral to its function as a signal-responsive transcriptional repressor. These changes can be triggered by interactions with other proteins, such as AppA, and by environmental signals like light. researchgate.netnih.govstfc.ac.ukresearchgate.net
Illumination with blue light can influence the activity of the AppA-PpsR complex, affecting the PpsR effector region. researchgate.netnih.gov This suggests a light-signaling pathway that involves allosteric structural changes within the complex. nih.gov HDX-MS experiments have shown that illumination of the AppA-PpsR complex influences specific regions, including the helix-turn-helix motif of PpsR, which interferes with DNA binding. nih.govresearchgate.netresearchgate.net
The dynamic nature of protein assemblies involved in signal transduction often necessitates a combination of high- and low-resolution techniques to fully appreciate their functional aspects. researchgate.net Conformational changes in PpsR can lead to altered DNA-binding affinity, thereby modulating gene expression. nih.govresearchgate.net
Mechanism of Transcriptional Regulation by the Ppsr Protein
DNA Binding Specificity and Identification of PpsR Protein Target Sequences
The ability of the this compound to regulate gene expression is fundamentally linked to its capacity to recognize and bind to specific DNA sequences within the promoter regions of its target genes. This specific interaction is mediated by the protein's DNA-binding domain and is crucial for the subsequent recruitment or blocking of RNA polymerase.
The this compound recognizes a specific palindromic DNA sequence, which has been identified as TGT-N12-ACA. This consensus motif consists of two inverted repeats of TGT and ACA, separated by a 12-nucleotide spacer (N12) asm.orgnih.gov. The inverted repeat nature of this binding site suggests that PpsR likely binds to DNA as a dimer, with each monomer recognizing one of the inverted repeats asm.org. This binding is facilitated by a helix-turn-helix (HTH) motif located in the C-terminal region of the this compound, which is responsible for the direct interaction with the DNA asm.org. The presence of this conserved palindrome in the promoter regions of numerous photosynthesis and tetrapyrrole biosynthesis genes is a key indicator of direct regulation by PpsR nih.gov.
| Feature | Description | Reference |
|---|---|---|
| Consensus Sequence | TGT-N12-ACA | asm.orgnih.gov |
| Nature of Sequence | Palindromic (inverted repeat) | asm.org |
| Binding Protein Conformation | Likely a dimer | asm.org |
| Protein Domain for Binding | C-terminal helix-turn-helix (HTH) motif | asm.org |
While the TGT-N12-ACA motif represents the consensus binding site for PpsR, there is a degree of variability and degeneracy in the sequences found in the promoter regions of different target genes. Research has shown that PpsR-dependent genes typically contain two repressor binding sites. One of these sites usually adheres closely to the consensus sequence, with no more than a single mismatch. The second binding site, however, can exhibit greater degeneracy, allowing for up to three mismatches from the consensus sequence nih.gov.
The presence of two binding sites, even with varying affinities, appears to be a critical feature for strong repression. It is suggested that the interaction of PpsR with two adjacent or appropriately spaced palindromes leads to a more stable and effective repression, possibly through cooperative binding and the formation of a higher-order protein-DNA complex nih.gov. The arrangement of these binding sites can also influence the regulatory outcome. For instance, the differing spatial arrangement of PpsR binding sites upstream of the puc and bchF operons in Rhodobacter sphaeroides is thought to contribute to the differential repression of these genes by certain PpsR mutants asm.org.
This compound-Mediated Regulation of Gene Expression
PpsR primarily functions as a repressor of gene expression, particularly under aerobic conditions. However, emerging evidence indicates that it can also act as an activator in specific contexts, highlighting its versatility as a transcriptional regulator.
In purple non-sulfur bacteria such as Rhodobacter sphaeroides, PpsR acts as a master repressor of photosynthesis genes under aerobic conditions nih.gov. It achieves this by binding to its consensus sequence located within the promoter regions of several key operons involved in the biosynthesis of bacteriochlorophyll (B101401) (bch operon), carotenoids (crt operon), and the light-harvesting complexes (puc, puf, and puhA operons) asm.orgnih.gov.
The binding of PpsR to these promoter regions physically obstructs the binding of RNA polymerase, thereby inhibiting the initiation of transcription. This repression is most effective in the presence of oxygen. Under anaerobic conditions, the repressive activity of PpsR is alleviated, allowing for the expression of the photosynthesis gene clusters and the formation of the photosynthetic apparatus asm.orgnih.gov. The differential regulation of various operons is influenced by the number and arrangement of the PpsR binding sites within their respective promoters asm.org.
| Operon | Function | Reference |
|---|---|---|
| bch | Bacteriochlorophyll biosynthesis | asm.org |
| crt | Carotenoid biosynthesis | asm.org |
| puc | Light-harvesting complex II assembly | asm.org |
| puf | Light-harvesting complex I and reaction center proteins | nih.gov |
| puhA | Reaction center H protein | nih.gov |
While predominantly known as a repressor, PpsR can also function as an activator of gene expression in a context-dependent manner. A key factor influencing this switch in function is the binding of heme to the this compound nih.gov. In Rhodobacter sphaeroides, the binding of heme to PpsR alters the protein's DNA-binding pattern and can lead to an increased transcription of several PpsR-regulated genes nih.gov. This suggests a model where an excess of heme, a precursor in the bacteriochlorophyll synthesis pathway, can signal a switch from repression to activation. This mechanism allows the bacterium to fine-tune the expression of photosynthesis-related genes in response to the levels of metabolic intermediates, preventing the accumulation of potentially toxic unbound tetrapyrroles nih.gov. This dual functionality as both a repressor and an activator underscores the sophisticated regulatory control exerted by PpsR.
Post-Translational Modifications and Activity Modulation of the this compound
The regulatory activity of the this compound is not static but is dynamically modulated by post-translational modifications and interactions with other molecules. These modifications and interactions serve to integrate environmental and cellular signals into the control of gene expression.
One of the primary mechanisms for modulating PpsR activity is through the redox state of specific cysteine residues within the protein. Under aerobic conditions, these cysteine residues can form disulfide bonds, which is thought to enhance the DNA-binding activity of PpsR, leading to repression of its target genes nih.govnih.gov. Conversely, under anaerobic conditions, the reduction of these disulfide bonds can decrease PpsR's affinity for DNA, thus alleviating repression researchgate.net.
The activity of PpsR is also regulated through its interaction with an antirepressor protein called AppA nih.gov. AppA can bind to PpsR and sequester it, preventing it from binding to DNA and repressing gene expression. This interaction is itself sensitive to environmental signals, including light and redox status, providing another layer of regulatory control nih.gov.
Furthermore, PpsR is a heme-binding protein, and this interaction significantly modulates its function nih.govnih.gov. The binding of heme to PpsR, facilitated by a cysteine residue in the DNA-binding domain, can alter the protein's interaction with its target promoters and can switch its function from a repressor to an activator nih.gov. This heme-sensing capability allows PpsR to respond to the metabolic state of the cell, specifically the levels of tetrapyrrole intermediates nih.gov. While other post-translational modifications such as phosphorylation and acetylation are common in bacterial regulatory proteins, there is currently no direct evidence to suggest that PpsR is regulated by these mechanisms frontiersin.orgnih.gov.
Role of Redox-Dependent Cysteine Modification and Intramolecular Disulfide Bond Formation in PpsR Activity
The DNA-binding activity of the this compound is highly sensitive to the cellular redox environment. nih.gov This sensitivity is mediated by the presence of conserved, redox-active cysteine residues within the protein structure. nih.gov In Rhodobacter sphaeroides, PpsR's response to oxygen levels is a critical part of its regulatory mechanism. Under aerobic (oxidizing) conditions, a pair of these cysteine residues can undergo oxidation, leading to the formation of disulfide bonds. nih.govnih.gov
This modification, specifically the formation of an intramolecular disulfide bond, alters the protein's conformation. nih.gov The oxidized form of PpsR is stimulated to bind to its target DNA sequences, which are conserved palindromic motifs found in the promoter regions of various photosynthesis and tetrapyrrole synthesis genes. nih.gov By binding to these promoters, the oxidized PpsR acts as a repressor, blocking transcription and effectively shutting down the synthesis of photosystem components when oxygen is present, and photosynthesis is not the primary mode of energy generation. nih.gov
Conversely, under anaerobic (reducing) conditions, the disulfide bond within PpsR is reduced, breaking the bond and returning the cysteine residues to their thiol (-SH) state. Experimental evidence from gel mobility shift assays has shown that the reduction of the disulfide bond in PpsR distinctly increases its binding activity to target promoters, such as the puc promoter. nih.gov This redox-dependent switch allows the cell to finely tune the expression of photosynthesis-related genes in direct response to the availability of oxygen.
Impact of Heme Binding on this compound DNA Interaction and Regulatory Function
Beyond its function as a redox sensor, PpsR also functions as a heme-sensing protein, directly linking the regulation of photosynthesis gene expression to the intracellular concentration of heme. nih.govnih.gov Heme, a crucial tetrapyrrole intermediate, serves as a cofactor that binds directly to PpsR, modulating its regulatory activity. nih.gov
Biochemical studies have demonstrated that PpsR binds heme in a near one-to-one stoichiometric ratio with a micromolar binding constant. nih.govnih.gov The heme-binding pocket involves both the second Per-Arnt-Sim (PAS) domain and the DNA-binding domain of the protein. nih.govnih.gov A specific cysteine residue, Cys424, located within the DNA-binding domain, plays a critical role in this interaction, likely serving as an axial ligand to the heme iron. nih.gov
The binding of heme to PpsR induces a significant change in the protein's DNA-binding pattern. nih.govnih.gov While the redox-oxidized state generally promotes repression, the accumulation of excess heme can alter this function. Heme binding has been shown to inhibit the formation of higher-order PpsR-DNA complexes on certain promoters. nih.gov This alteration can convert PpsR from a repressor to a state that allows for increased transcription of several PpsR-regulated genes. nih.gov This dual function as both a redox and heme sensor allows PpsR to coordinate the synthesis of heme, bacteriochlorophyll, and photosystem apoproteins. It provides a feedback mechanism to prevent the toxic accumulation of free tetrapyrrole intermediates, ensuring a balanced and efficient assembly of the photosynthetic apparatus. nih.govnih.gov
Influence of Other Small Molecules and Cofactors on this compound Activity
While the regulatory effects of the redox state and heme binding on PpsR are well-established, the direct influence of other small molecules and cofactors on its activity is not extensively documented in current research. The primary regulatory partner of PpsR identified is the antirepressor protein AppA. nih.gov
The interaction between PpsR and AppA is a key regulatory circuit, particularly in response to light and redox conditions. nih.gov AppA is a flavin-containing protein that responds to changes in both light and oxygen levels. nih.gov Under anaerobic dark conditions, AppA binds to PpsR, forming an inactive PpsR₂-AppA complex, which prevents PpsR from binding to DNA and repressing gene expression. nih.gov The flavin within AppA acts as the chromophore and redox-sensing cofactor for AppA's function, but it does not directly interact with or regulate PpsR. The regulation occurs through the protein-protein interaction between AppA and PpsR, which is modulated by the state of the flavin cofactor within AppA. Therefore, the flavin influences PpsR activity indirectly.
Furthermore, AppA itself has been identified as a heme-binding protein, adding another layer of complexity. Evidence suggests that heme bound to AppA can increase its affinity for PpsR, underscoring the central role of heme in both directly and indirectly regulating PpsR's DNA-binding activity. nih.gov However, there is currently no significant evidence to suggest that other small molecule metabolites or cofactors, aside from heme, directly bind to PpsR to modulate its transcriptional regulatory function.
Interactions of the Ppsr Protein Within Complex Regulatory Networks
PpsR Protein-Antirepressor Systems
A primary mechanism for controlling PpsR activity is through its interaction with antirepressor proteins. These proteins act as sensors for specific environmental cues, such as light and oxygen, and physically interact with PpsR to alleviate its repressive function. This dynamic interplay allows for the conditional expression of genes involved in photosynthesis and other related processes.
The AppA/PpsR System in Rhodobacter sphaeroides
In the model organism Rhodobacter sphaeroides, the AppA/PpsR system is a well-characterized example of an antirepressor system that integrates both blue-light and oxygen signals to control the expression of photosynthesis genes.
AppA is a multifaceted sensor protein that perceives both blue light and the cellular redox state. Its N-terminal domain contains a BLUF (Blue Light sensor Using FAD) domain, which non-covalently binds a flavin adenine (B156593) dinucleotide (FAD) chromophore, making it responsive to blue light. The C-terminal region of AppA is involved in sensing the cellular redox state, which is influenced by oxygen levels.
Under low oxygen (anaerobic) conditions and in the dark, AppA functions as an antirepressor by binding to PpsR and preventing it from repressing the transcription of its target genes, which include those for bacteriochlorophyll (B101401) and carotenoid biosynthesis. However, in the presence of blue light or high oxygen levels, AppA undergoes a conformational change that disrupts its interaction with PpsR. This allows PpsR to bind to its operator sites on the DNA and repress gene expression.
The interaction between AppA and PpsR is a direct protein-protein binding event. Structural and biochemical studies have revealed that in the dark and under anaerobic conditions, one molecule of AppA binds to a dimer of PpsR, forming an AppA-(PpsR)₂ complex. This interaction is thought to sterically hinder the DNA-binding domain of PpsR, thereby preventing it from accessing its target promoter sequences.
The absorption of blue light by the FAD chromophore in the BLUF domain of AppA triggers a conformational change that propagates through the protein, leading to the dissociation of the AppA-PpsR complex. This liberates the PpsR dimer, which can then bind to DNA and repress transcription.
Further research has revealed a more complex regulatory mechanism involving the formation of a light-sensitive ternary AppA-PpsR-DNA complex. Under certain conditions, the AppA-(PpsR)₂ complex can still bind to DNA. However, upon illumination with blue light, the affinity of this ternary complex for DNA is significantly reduced, leading to its dissociation and allowing for repression by free PpsR. This dynamic interplay provides a nuanced level of control over gene expression, allowing for a rapid response to changes in light conditions.
The formation of this ternary complex suggests a model where AppA can act not just by sequestering PpsR away from DNA, but also by directly modulating the interaction of the repressor with its target genes in a light-dependent manner.
Investigation of Other Antirepressor Proteins (e.g., PpaA/AerR, LdaP) and Species-Specific this compound Interactions
While the AppA/PpsR system is a key regulatory module in Rhodobacter sphaeroides, other purple photosynthetic bacteria utilize different antirepressor proteins to control PpsR activity, highlighting the evolutionary diversity of these regulatory systems.
PpaA/AerR: In several species, including Rhodobacter sphaeroides and Rhodobacter capsulatus (where the PpsR homolog is CrtJ and the PpaA homolog is AerR), the PpaA/AerR family of proteins acts as an antirepressor. Unlike AppA, which senses light and oxygen, PpaA/AerR proteins are regulated by the binding of cobalamin (vitamin B12). nih.govnih.gov The interaction between PpaA/AerR and PpsR/CrtJ is dependent on the presence of cobalamin. nih.gov This interaction relieves the repressive activity of PpsR, thereby activating the expression of photosynthesis genes. nih.gov Bacterial two-hybrid analysis has confirmed the physical interaction between PpaA and PpsR. nih.gov
LdaP: In the marine alphaproteobacterium Dinoroseobacter shibae, a different blue-light-dependent antirepressor called LdaP (Light-dependent antirepressor of PpsR) has been identified. frontiersin.orgnih.gov LdaP contains a LOV (Light-Oxygen-Voltage) domain that binds a flavin mononucleotide (FMN) chromophore. nih.gov Upon blue light absorption, LdaP interacts with PpsR, leading to the derepression of the photosynthetic gene cluster. frontiersin.orgnih.gov Interactomic studies and bacterial two-hybrid systems have verified the physical contact between LdaP and PpsR. nih.gov This discovery highlights a distinct evolutionary path for blue-light sensing in the regulation of PpsR, utilizing a LOV domain instead of the BLUF domain found in AppA.
The existence of these different antirepressor systems across various species underscores the adaptability of the PpsR regulatory network to different environmental niches and sensory inputs.
| Antirepressor | Sensing Domain | Signal | Interacting Repressor | Organism Example |
| AppA | BLUF (FAD) & C-terminal | Blue light, Oxygen | PpsR | Rhodobacter sphaeroides |
| PpaA/AerR | Cobalamin-binding | Cobalamin (Vitamin B12) | PpsR/CrtJ | Rhodobacter sphaeroides, Rhodobacter capsulatus |
| LdaP | LOV (FMN) | Blue light | PpsR | Dinoroseobacter shibae |
Integration of this compound with Global Transcriptional Regulatory Networks
The this compound's regulatory influence extends beyond the direct control of photosynthesis genes. It is integrated into broader transcriptional networks, allowing for the coordination of photosynthesis with other essential cellular processes such as metabolism and stress responses. This integration is achieved through cross-talk with other global regulators and by PpsR directly or indirectly controlling genes involved in diverse metabolic pathways.
Transcriptome analysis of the PpsR regulon in Rhodobacter sphaeroides has revealed that PpsR acts as a master regulator of photosystem development. nih.gov Its direct targets include not only genes for bacteriochlorophyll and carotenoid biosynthesis but also genes involved in the early steps of tetrapyrrole biosynthesis, such as hemC and hemE. nih.gov This positions PpsR at a critical control point for the entire tetrapyrrole metabolic pathway, which produces essential molecules like heme and bacteriochlorophyll.
Furthermore, PpsR indirectly influences the expression of the puf and puhA operons, which encode the core proteins of the photosynthetic apparatus. nih.gov This indirect regulation highlights the hierarchical nature of the PpsR regulatory network.
A significant point of integration with other global regulatory systems is the interaction between the AppA-PpsR and the PrrBA two-component systems. nih.gov The PrrBA system is a global redox-dependent activator of photosynthesis genes. Studies have shown that these two systems, once thought to operate independently, in fact interact to coordinately regulate the development of the photosystem. nih.gov This cross-talk ensures a cohesive response to both light and oxygen signals, allowing for precise control over the energy-generating pathways of the cell.
Synergistic and Antagonistic Relationships between this compound and the FnrL Regulator
FnrL, a homolog of the global anaerobic regulator FNR, is another crucial component in the regulatory network governing photosynthesis in Rhodobacter sphaeroides. Research into the relationship between PpsR and FnrL has revealed that FnrL holds a dominant role in permitting photosynthetic growth. nih.gov There is an absolute requirement for a functional fnrL gene for the bacterium to grow photosynthetically, a requirement that cannot be bypassed even by eliminating the PpsR repressor. nih.gov
This indicates that FnrL likely regulates essential genes for photosynthesis that are not under the control of PpsR. For instance, several genes involved in the tetrapyrrole and bacteriochlorophyll biosynthetic pathways, such as hemA, hemZ, hemN, and bchE, have potential upstream FNR consensus sequences and require increased expression for photosynthetic growth. nih.gov Therefore, while PpsR represses one set of photosynthetic genes, FnrL is indispensable for activating another, distinct set of genes, creating a system where both regulators must be in the correct state for photosynthesis to proceed.
Expansion of the this compound Regulon to Include Non-Photosynthesis-Related Genes
Initially characterized as a repressor specific to bacteriochlorophyll and carotenoid biosynthesis genes, the regulatory scope of PpsR is now understood to be considerably broader. nih.gov Transcriptome analyses and chromatin immunoprecipitation studies have expanded the known PpsR regulon to include genes not directly related to the photosystem. nih.govresearchgate.net
One significant expansion is the direct regulation of genes involved in the early stages of tetrapyrrole biosynthesis. PpsR directly represses the divergently transcribed hemC and hemE genes. nih.govird.fr This is particularly interesting as other genes in the same protoporphyrin IX pathway are regulated by different factors; for example, PrrB/A upregulates hemA, and FnrL upregulates hemN and hemZ. nih.gov This distributed control over a single biosynthetic pathway highlights the complex integration of regulatory signals. Furthermore, PpsR has been identified as a heme-sensing protein, directly binding heme, which in turn modulates its DNA-binding activity and affects the expression of photosystem genes. researchgate.netnih.gov This provides a feedback mechanism to coordinate the synthesis of heme, bacteriochlorophyll, and their associated proteins. researchgate.netnih.gov
Beyond tetrapyrrole synthesis, the PpsR regulon includes genes located outside the primary photosynthesis gene cluster. researchgate.net In vivo studies have demonstrated direct and significant binding of PpsR to newly identified genes involved in processes such as microaerobic respiration and periplasmic stress resistance. researchgate.net This suggests that PpsR plays a role in managing cellular functions beyond energy production through photosynthesis, possibly contributing to a broader adaptation to varying oxygen levels and cellular stress.
Physiological Roles of the Ppsr Protein in Bacterial Environmental Adaptation
PpsR Protein in Environmental Sensing and Signal Transduction
PpsR's ability to regulate photosynthesis gene expression is intricately linked to its capacity to sense and transduce environmental signals, including oxygen levels, light intensity, and the cellular redox state. ird.frnih.govembopress.org
This compound as an Oxygen Tension Sensor in Bacterial Metabolism
PpsR functions as a sensor of oxygen tension, directly or indirectly influencing the expression of photosynthesis genes based on oxygen availability. Under high oxygen tension, PpsR typically acts as a repressor, binding to specific DNA sequences upstream of photosynthesis genes and inhibiting their transcription. researchgate.netpnas.orgnih.gov This repression is crucial because the photosynthetic apparatus can generate toxic singlet oxygen in the presence of high oxygen and light. ird.frnih.gov
The DNA binding activity of PpsR is often enhanced under oxidizing conditions. plos.orgresearchgate.net In some species like Rhodobacter sphaeroides, this redox sensitivity is linked to the formation of an intramolecular disulfide bond between cysteine residues in the this compound. nih.govresearchgate.netd-nb.info Under anaerobic conditions, this disulfide bond is reduced, leading to a lower affinity of PpsR for its DNA binding sites and thus relieving repression of photosynthesis genes. researchgate.netd-nb.info However, the exact mechanism of how PpsR senses oxygen or the cellular redox state can differ between species, and in some cases, it may involve interaction with other proteins. ird.frasm.org
Role of this compound in Light Intensity Perception and Response
While PpsR itself does not directly sense light, its regulatory activity is modulated by light intensity through interactions with other photoreceptor proteins. ird.fr In Rhodobacter sphaeroides, the AppA protein acts as a light-sensing antirepressor that interacts with PpsR. ird.frnih.govnih.gov AppA contains a BLUF domain that senses blue light and a domain that can bind heme, allowing it to integrate both light and redox signals. ird.frnih.govpnas.org Under low oxygen and high light conditions, AppA can prevent PpsR from binding to DNA, thereby inhibiting photosynthesis gene expression and protecting the cell from photo-oxidative stress. ird.frnih.gov The interaction between AppA and PpsR can lead to the formation of a ternary complex involving DNA, which is sensitive to light. nih.gov
Other bacteria utilize different light sensors to modulate PpsR activity. For example, Bradyrhizobium species have a this compound whose activity is modulated by a bacteriophytochrome, a red/far-red light sensor. ird.fr This diversity in light-sensing partners allows different bacterial species to adapt their photosynthetic responses to their specific light environments. ird.fr
Integration of Redox State Signals by the this compound for Cellular Regulation
PpsR plays a significant role in integrating signals related to the cellular redox state, which is closely linked to oxygen availability and metabolic activity. ird.frembopress.org As mentioned, the redox state of specific cysteine residues in PpsR can directly influence its DNA binding affinity. nih.govresearchgate.netd-nb.info Furthermore, in some bacteria, PpsR interacts with other proteins that sense the redox state of components like the quinone pool or the electron transport chain. ird.frembopress.org
The interaction between the AppA-PpsR system and other major redox regulators, such as the PrrBA two-component system, highlights the integrated nature of redox signaling in controlling photosynthesis gene expression. embopress.orgnih.gov While PrrBA primarily acts as an anaerobic activator of photosynthesis genes, the AppA-PpsR system functions more as an aerobic repressor. researchgate.netembopress.orgnih.gov The interplay between these systems allows for fine-tuned control of the photosynthetic apparatus in response to fluctuating environmental redox conditions. embopress.orgnih.gov PpsR has also been shown to function as a heme-sensing protein, further contributing to its role in integrating metabolic and environmental signals. nih.gov Heme binding can alter PpsR's DNA binding patterns and influence the expression of photosystem genes. nih.gov
Orchestration of Photosynthetic Apparatus Synthesis by this compound
PpsR is a master regulator that directly or indirectly controls the synthesis of various components of the photosynthetic apparatus, including the photopigments bacteriochlorophyll (B101401) and carotenoids, as well as light-harvesting complexes and reaction centers. ird.frresearchgate.netnih.gov Its regulatory effects are primarily exerted at the transcriptional level. researchgate.netasm.org
Control of Bacteriochlorophyll Biosynthesis Pathways by this compound
PpsR is a key repressor of genes involved in bacteriochlorophyll biosynthesis. researchgate.netasm.orgcapes.gov.br Under high oxygen conditions, PpsR binds to consensus sequences (typically TGT-N12-ACA palindromes) found upstream of bch genes, which encode enzymes in the bacteriochlorophyll synthesis pathway, thereby preventing their transcription. researchgate.netplos.orgasm.org The presence of two such binding sites is often required for effective repression in vivo. nih.gov The derepression of bch genes upon reduction in oxygen tension or inactivation of PpsR leads to increased bacteriochlorophyll production. asm.orgcapes.gov.br PpsR also indirectly represses operons encoding photosystem core proteins, further highlighting its central role in orchestrating the assembly of the photosynthetic machinery. nih.gov
Regulation of Carotenoid Synthesis by this compound
Similar to its role in bacteriochlorophyll synthesis, PpsR also represses genes involved in carotenoid biosynthesis, specifically the crt genes. researchgate.netasm.orgcapes.gov.br Carotenoids are essential photoprotective pigments that help quench harmful ROS generated during photosynthesis. ird.fr Repression of crt genes by PpsR under aerobic conditions prevents the accumulation of these pigments when they are not needed for photosynthesis and could potentially contribute to oxidative stress. plos.orgasm.org Inactivation of PpsR leads to increased carotenoid production. asm.orgcapes.gov.br While PpsR generally acts as a repressor of crt genes, in some species like Rubrivivax gelatinosus, PpsR can act as an activator for certain photosynthesis genes while repressing others, demonstrating the diversity in its regulatory mechanisms across different bacteria. ird.frasm.org
The regulatory effects of PpsR on carotenoid synthesis have been explored for biotechnological applications. For instance, deleting the ppsR gene in Rhodobacter sphaeroides has been shown to enhance lycopene (B16060) production, a type of carotenoid, under high oxygen conditions. acs.org This demonstrates the potential of manipulating PpsR activity to improve the yield of valuable compounds produced by bacteria. acs.org
Table 1: Examples of Genes Regulated by PpsR
| Gene/Operon | Function | Regulatory Effect of PpsR (Typical) | Bacterial Species Examples | Citation |
| bch | Bacteriochlorophyll biosynthesis | Repression | Rhodobacter sphaeroides, R. capsulatus, Rubrivivax gelatinosus | researchgate.netasm.orgcapes.gov.br |
| crt | Carotenoid biosynthesis | Repression | Rhodobacter sphaeroides, R. capsulatus, Rubrivivax gelatinosus | researchgate.netasm.orgcapes.gov.br |
| puc | Light-harvesting complex II (LH2) structural genes | Repression (often indirect) | Rhodobacter sphaeroides, R. capsulatus, Rubrivivax gelatinosus | ird.frresearchgate.netnih.govasm.org |
| puf | Light-harvesting complex I (LH1) and reaction center structural genes | Indirect repression | Rhodobacter sphaeroides | researchgate.netnih.gov |
| puhA | Reaction center structural genes | Indirect repression | Rhodobacter sphaeroides | nih.gov |
| hemC, hemE | Early steps of tetrapyrrole biosynthesis | Repression | Rhodobacter sphaeroides | nih.gov |
Management of Light-Harvesting Complex and Reaction Center Component Expression by this compound
PpsR is a key regulator in controlling the expression of genes encoding the structural proteins of the light-harvesting (LH) complexes and the photochemical reaction center (RC). researchgate.netird.frasm.org These complexes are essential components of the photosynthetic apparatus responsible for capturing light energy and converting it into chemical energy. asm.org
Specifically, PpsR has been shown to repress the expression of operons such as puc (encoding LH2 components) and, in some species, indirectly affect the expression of puf and puhA operons (encoding LH1 and RC components). asm.orgnih.govnih.gov The binding of PpsR to specific DNA sequences, often palindromic motifs (TGTNACA) located in the promoter regions of these operons, prevents RNA polymerase from binding or interferes with the action of transcriptional activators like PrrA (RegA). researchgate.netird.frasm.orgnih.gov
Research findings have demonstrated that PpsR binds cooperatively to tandem binding sites in the promoter regions of its target genes, enhancing its repressive effect. researchgate.netird.frnih.gov Studies involving ppsR null mutants have shown derepression of these genes, leading to the synthesis of photosynthetic complexes even under aerobic conditions. nih.govresearchgate.net
| Target Operon/Gene | Encoded Components | PpsR Regulation | Binding Site | Reference |
| puc | Light-Harvesting Complex II (LH2) | Repression | TGTNACA palindrome in promoter | researchgate.netasm.orgnih.gov |
| puf, puhA | Reaction Center (RC), LH1 | Indirect Repression | No direct PpsR binding sites identified | nih.govnih.gov |
| bch genes | Bacteriochlorophyll biosynthesis enzymes | Repression | TGTNACA palindrome in promoter | researchgate.netird.frasm.org |
| crt genes | Carotenoid biosynthesis enzymes | Repression | TGTNACA palindrome in promoter | researchgate.netird.frasm.org |
| hemC, hemE | Tetrapyrrole biosynthesis enzymes | Repression | Direct PpsR binding sites in promoter | ird.frnih.gov |
Note: The mechanism of indirect repression of puf and puhA operons by PpsR is still under investigation. nih.govnih.gov
Role of this compound in Cellular Homeostasis and Stress Response
Beyond its direct role in regulating photosynthesis gene expression, PpsR contributes to maintaining cellular homeostasis and responding to environmental stresses, particularly those related to oxygen and light. asm.orgmdpi.comresearchgate.net Its ability to integrate signals related to redox state and, indirectly through interacting proteins, light intensity, allows the bacterium to fine-tune its physiology in response to changing conditions. nih.govtandfonline.comd-nb.infonih.gov
Contribution of this compound to the Prevention of Photooxidative Stress
Photooxidative stress can occur in photosynthetic organisms when light energy is absorbed by photosynthetic pigments in the presence of oxygen, leading to the formation of reactive oxygen species (ROS), such as singlet oxygen, which can damage cellular components. ird.frmdpi.comnih.gov PpsR plays a crucial role in preventing this by repressing the synthesis of photosynthetic complexes under conditions where this risk is high, such as high oxygen tension or high light intensity at intermediate oxygen levels. mdpi.comnih.govnih.govresearchgate.net
By limiting the amount of light-harvesting complexes and reaction centers, PpsR reduces the potential for light-induced ROS generation. nih.govresearchgate.net The interaction of PpsR with antirepressor proteins like AppA in Rhodobacter sphaeroides is particularly important in this context, as AppA can sense both redox state and blue light, modulating its interaction with PpsR and thereby influencing the repression of photosynthesis genes. nih.govnih.govresearchgate.net This regulatory interplay helps to ensure that the photosynthetic apparatus is only assembled and active when conditions are suitable for safe and efficient photosynthesis. mdpi.comnih.gov
Influence of this compound on Metabolic Reprogramming Beyond Core Photosynthesis
While PpsR is primarily known for its role in regulating photosynthesis genes, recent research suggests that its influence may extend to other metabolic processes, contributing to broader cellular reprogramming in response to environmental cues. asm.orgresearchgate.net
Transcriptomic studies have indicated that mutations in ppsR can affect the expression of genes beyond the core photosynthesis cluster. asm.orgresearchgate.net For instance, in Rhodospirillum rubrum, a homolog of the PpsR antirepressor (HP1) has been shown to influence the transcription of genes involved in nitrogen metabolism, stress response, and amino acid metabolism, in addition to bacteriochlorophyll and carotenoid biosynthesis. asm.orgresearchgate.net Although the direct involvement of PpsR in regulating these non-photosynthetic pathways is still being investigated, its central position in the regulatory network controlling the major energy generation strategy of the cell suggests potential indirect effects on other interconnected metabolic processes. asm.orgresearchgate.net
The complex interplay between PpsR and other regulatory systems, such as the PrrBA two-component system and FnrL, further highlights its integral role in coordinating cellular responses to environmental changes and facilitating metabolic adaptation. tandfonline.comd-nb.infonih.gov
| Related Metabolic/Cellular Process | Potential PpsR Influence | Notes | Reference |
| Nitrogen Metabolism | Indirect influence suggested by transcriptomic analysis of PpsR antirepressor mutants. | Observed in Rhodospirillum rubrum; direct mechanism involving PpsR requires further study. | asm.orgresearchgate.net |
| Stress Response | Contribution to preventing photooxidative stress. | Direct role in repressing photosynthesis genes under high oxygen/light. May have broader indirect roles. | asm.orgmdpi.comresearchgate.net |
| Amino Acid Metabolism | Indirect influence suggested by transcriptomic analysis of PpsR antirepressor mutants. | Observed in Rhodospirillum rubrum; direct mechanism involving PpsR requires further study. | asm.orgresearchgate.net |
| Tetrapyrrole Biosynthesis | Direct repression of hemC and hemE genes. | Involved in the synthesis of heme and bacteriochlorophyll precursors. | ird.frnih.gov |
Comparative Genomics and Evolutionary Divergence of the Ppsr Protein
Phylogenetic Analysis of PpsR/CrtJ Protein Homologs Across Bacterial Lineages
Phylogenetic analysis of CrtJ/PpsR peptide sequences across different bacterial lineages indicates evolutionary divergence. Studies have shown that these protein sequences can be grouped into distinct clusters based on sequence similarity and the presence of conserved cysteine residues, which are often implicated in redox sensing researchgate.net. For instance, some clusters contain the C-terminal cysteine required for redox activity, while others lack this residue or contain neither the C-terminal nor the middle cysteine researchgate.net. This suggests that while the core function as a transcriptional regulator is conserved, the mechanisms of environmental sensing and signal transduction mediated by PpsR/CrtJ have evolved differently in various bacterial groups. The presence of PpsR/CrtJ homologs is particularly noted in Alphaproteobacteria, Betaproteobacteria, and Gammaproteobacteria that possess photosynthesis gene clusters oup.com.
Species-Specific Regulatory Variations and Evolutionary Adaptations of PpsR Protein
The regulatory role of PpsR exhibits species-specific variations, reflecting adaptations to the distinct ecological niches and lifestyles of different bacteria. While generally acting as an aerobic repressor of photosystem synthesis, the nuances of its interaction with other regulators and its response to environmental cues can differ significantly between species ird.frresearchgate.net.
Distinctive Regulatory Features of this compound in Rhodobacter capsulatus Versus Rhodobacter sphaeroides
Rhodobacter capsulatus and Rhodobacter sphaeroides, two closely related species within the Alphaproteobacteria, show distinct regulatory features concerning their PpsR/CrtJ proteins. In R. sphaeroides, PpsR is involved in both redox and high-light repression of photosynthesis genes ird.fr. Its activity is modulated by the interaction with the AppA protein, a flavoprotein that integrates both redox and light signals ird.frnih.gov. This AppA/PpsR antirepressor/repressor system allows R. sphaeroides to fine-tune photosynthesis gene expression in response to both oxygen tension and light intensity ird.frnih.gov.
In contrast, R. capsulatus possesses CrtJ (the homolog of PpsR) which primarily functions as an aerobic repressor caister.com. While CrtJ represses puc expression at high oxygen tension through redox-dependent cooperative binding to promoter regions, the intricate light-sensing mechanism involving AppA found in R. sphaeroides is absent in R. capsulatus nih.govcaister.com. This suggests an evolutionary divergence in the signal integration mechanisms utilized by these two species, with R. sphaeroides developing a more complex system to incorporate light cues into PpsR-mediated regulation nih.gov. Furthermore, R. capsulatus also utilizes AerR as a second aerobic repressor for some photosynthesis genes, indicating a potentially different regulatory network architecture compared to R. sphaeroides ird.fr. Some evidence also suggests that PpsR can act as a dual regulator (both repressor and activator) in R. capsulatus, based on the position of its DNA binding domain ird.fr.
Analysis of Dual this compound Systems in Specific Bacterial Species (e.g., Bradyrhizobium)
An interesting evolutionary adaptation is observed in certain bacterial species, such as Bradyrhizobium and Rhodopseudomonas palustris, which possess two distinct ppsR genes, ppsR1 and ppsR2 igem.orgasm.org. These dual PpsR systems exhibit antagonistic effects on the regulation of photosystem formation igem.org. In Bradyrhizobium, PpsR2 typically functions as a classical repressor, similar to PpsR in Rhodobacter species igem.org. However, PpsR1 shows an unexpected activator role in photosystem synthesis igem.org. The expression level of PpsR1 correlates with the amount of photosynthetic apparatus, and its DNA binding affinity is higher under reducing conditions, consistent with promoting photosynthesis under low oxygen igem.org.
The presence of two PpsR proteins in Bradyrhizobium suggests a more complex regulatory interplay. These two regulators may compete for binding to the same photosynthesis genes, and this competition could be modulated by environmental factors like light, via the action of a bacteriophytochrome on PpsR2, and redox potential, which might affect the oligomerization state of PpsR1 igem.org. The amino acid sequence identity between PpsR1 and PpsR2 in these species is relatively low (around 32-33%), indicating significant evolutionary divergence even within the same organism igem.org.
Comparative Functional Analysis of this compound in Beta- and Gamma-proteobacteria
While PpsR has been extensively studied in Alphaproteobacteria, particularly Rhodobacter species, comparative functional analysis in Beta- and Gamma-proteobacteria reveals further variations in its role and properties. Photosynthetic Beta-proteobacteria, such as Rubrivivax gelatinosus, also utilize PpsR as a repressor of photosynthesis genes plos.org. However, the redox-sensing mechanism mediated by conserved cysteine residues appears to differ from that in Rhodobacter species plos.org. For example, a mutation in a conserved cysteine residue (Cys436Ala) in R. gelatinosus PpsR, which disrupts redox sensing in Rhodobacter, has minimal effect in R. gelatinosus, suggesting that PpsR in this species may have different redox-responding characteristics or that other factors are more dominant in its regulation plos.org. Furthermore, redox-dependent binding of R. gelatinosus PpsR to promoter regions is influenced by the spacing between PpsR-recognition sequences, highlighting the importance of cis element configuration in regulatory outcomes plos.org.
In some Gamma-proteobacteria, while the primary role of PpsR might be linked to photosynthesis regulation where present, homologous proteins with PpsR domains can be involved in regulating different metabolic pathways. For instance, in Erwinia chrysanthemi, a Gamma-proteobacterium, a protein with sequence similarity to PpsR, known as KdgR, acts as a transcriptional regulator controlling pectin (B1162225) catabolism genes microbiologyresearch.org. Interestingly, while primarily a repressor, KdgR can also positively regulate the expression of certain genes, such as ppsA (phosphoenolpyruvate synthase), demonstrating a dual regulatory capability similar to what is suggested for R. capsulatus PpsR ird.frmicrobiologyresearch.org. This suggests that while the PpsR/CrtJ structural and domain features (like the helix-turn-helix DNA binding domain and PAS domains) are conserved, their regulatory targets and the scope of their regulons have diversified across proteobacterial classes microbiologyresearch.orguniprot.orguniprot.orgcapes.gov.br. The presence of PpsR-like regulators involved in diverse metabolic processes in Gamma-proteobacteria indicates a broader evolutionary history and functional adaptation beyond solely controlling photosynthesis genes.
Evolutionary Trajectories of this compound-Mediated Regulatory Systems
The evolutionary trajectories of PpsR-mediated regulatory systems are closely linked to the acquisition and maintenance of photosynthesis gene clusters in different bacterial lineages. The patchy distribution of phototrophy across Proteobacteria, with photosynthetic species often interspersed with non-photosynthetic ones, suggests events of horizontal gene transfer involving the photosynthesis gene cluster (PGC) oup.com. PpsR, being a key regulator within or associated with the PGC, likely co-evolved with these gene clusters researchgate.netoup.com.
The diversification of PpsR function, from a simple aerobic repressor in some species to a multifaceted regulator integrating multiple environmental signals and exhibiting dual (repressor/activator) roles in others, reflects adaptation to diverse ecological niches and selective pressures researchgate.net. The emergence of dual PpsR systems in species like Bradyrhizobium and R. palustris represents a significant evolutionary innovation, allowing for more nuanced control of photosynthesis in response to complex environmental cues igem.org. Variations in this compound sequence, particularly in residues involved in sensing and interaction with other proteins (like the conserved cysteines or interaction sites for proteins like AppA), contribute to the species-specific regulatory properties observed nih.govplos.org. Furthermore, changes in the cis-regulatory elements, such as the spacing and sequence of PpsR binding sites in target gene promoters, have also played a role in shaping the evolutionary trajectories of PpsR-mediated regulons plos.org. The comparative analysis of PpsR/CrtJ homologs and their associated regulatory networks across different proteobacterial lineages provides valuable insights into the evolutionary plasticity of transcriptional regulation and the complex interplay between genes, regulators, and the environment.
Advanced Methodologies in Ppsr Protein Research
Genetic Perturbation Techniques for PpsR Protein Functional Analysis
Genetic perturbation techniques are fundamental to understanding the in vivo function of proteins like PpsR. By systematically altering the ppsR gene, researchers can observe the resulting phenotypic changes and infer the protein's role in cellular processes.
The creation of null mutants through targeted gene deletion is a cornerstone of functional genomics. In the context of PpsR research, the deletion of the ppsR gene has been instrumental in confirming its role as a repressor of photosynthesis gene expression. In studies involving Rhodobacter sphaeroides, the construction of a ppsR null mutant demonstrated that PpsR is dispensable for the development of the photosynthetic apparatus under certain conditions, highlighting its regulatory function nih.gov.
The process of generating a targeted gene deletion often involves replacing the gene of interest with a selectable marker, such as an antibiotic resistance cassette. This allows for the selection of cells that have successfully incorporated the deletion. The resulting ppsR null mutants exhibit de-repression of photosystem synthesis, providing clear evidence of PpsR's repressor function nih.gov. These mutant strains are crucial for comparative studies, such as transcriptomic analyses, to identify the genes directly or indirectly regulated by PpsR.
Conversely, targeted gene insertions can be used to introduce specific modifications or tags to the this compound, although this is less commonly reported in the literature for this specific protein compared to deletion studies. Such techniques could be valuable for in vivo localization studies or for introducing specific regulatory elements.
Site-directed mutagenesis is a powerful technique that allows for the introduction of specific amino acid changes in a protein, enabling a detailed analysis of structure-function relationships nih.govnih.gov. This method has been extensively used to dissect the various functional domains of the this compound.
Researchers have created a number of spontaneous and directed mutations and deletions in the ppsR gene to probe its function nih.govnih.gov. These studies have revealed a multi-domain architecture for PpsR. Analysis of various PpsR mutants has confirmed that the C-terminal region, specifically residues 400 to 464, is crucial for DNA binding nih.gov. Mutations within this region often lead to a loss of repressor activity.
The central region of PpsR has been found to contain two PAS domains, which are known to be involved in sensory transduction and protein-protein interactions nih.gov. Spontaneous mutations that significantly impair PpsR's repressor activity without affecting its oligomeric state have been mapped to these PAS domains, suggesting their critical role in the protein's regulatory function nih.gov. Furthermore, deletions in the N-terminal region of PpsR have been shown to abolish repressor activity, indicating its importance for the structural integrity of the protein nih.govnih.gov.
Site-directed mutagenesis has also been employed to investigate the role of specific amino acid residues, such as cysteines, in the redox sensitivity of PpsR homologs ox.ac.uk. By replacing specific cysteine residues with other amino acids like serine or alanine, researchers can assess their importance in forming disulfide bonds and sensing cellular redox status nih.govfrontiersin.orgnih.gov.
Table 1: Functional Analysis of this compound Domains via Mutagenesis
| This compound Region | Residue Range (approximate) | Proposed Function | Effect of Mutation/Deletion |
| N-terminus | 1-135 | Structural integrity | Extended deletions abolish repressor activity nih.govnih.gov |
| Central Region (PAS Domains) | 150-400 | Sensory transduction, protein-protein interactions | Spontaneous mutations impair repressor activity nih.gov |
| C-terminus | 400-464 | DNA binding | Mutations lead to loss of repressor activity nih.gov |
In addition to knockout and mutation studies, the overexpression of PpsR provides valuable insights into its regulatory capacity. By artificially increasing the cellular concentration of PpsR, researchers can study its repressive effects more pronouncedly.
In Rhodobacter sphaeroides, the overexpression of PpsR has been shown to be sufficient to block the development of the photosystem, even under anaerobic conditions where it is normally active nih.gov. This demonstrates the potent repressive function of PpsR. Strains overproducing PpsR are valuable tools for transcriptome profiling, as they allow for the identification of genes that are most sensitive to PpsR levels nih.gov. Comparing the gene expression profiles of wild-type, ppsR mutant, and PpsR-overexpressing strains provides a comprehensive view of the PpsR regulon nih.gov.
High-Throughput Transcriptomic Analyses in this compound Studies
High-throughput transcriptomic techniques have revolutionized the study of gene regulation by allowing for the simultaneous measurement of the expression levels of thousands of genes. These methods have been pivotal in defining the global regulatory network controlled by PpsR.
RNA sequencing (RNA-Seq) is a powerful, sequencing-based approach to transcriptome profiling that provides a highly sensitive and accurate measurement of RNA transcripts. In the context of PpsR research, RNA-Seq can be used to comprehensively map the PpsR regulon by comparing the transcriptomes of wild-type and ppsR mutant strains under various conditions.
While specific RNA-Seq studies focused solely on PpsR in Rhodobacter sphaeroides are not detailed in the provided results, the principles of this technique are broadly applicable. For instance, RNA-Seq analysis of Rhodobacter sphaeroides has been used to investigate the effects of other factors on gene expression, demonstrating the utility of this approach in this organism mdpi.com. By applying RNA-Seq, researchers can identify all genes whose expression is significantly altered in the absence of PpsR, thus defining the PpsR regulon with high resolution. This can uncover novel target genes and regulatory functions of PpsR beyond its known role in photosynthesis.
DNA microarrays have been a key tool in defining the PpsR regulon. This technique involves hybridizing fluorescently labeled cDNA from different experimental conditions to a chip containing thousands of known gene sequences. By comparing the hybridization signals, researchers can determine the relative expression levels of genes across different conditions.
A seminal study in Rhodobacter sphaeroides utilized transcriptome profiling with microarrays to characterize the PpsR regulon. This analysis was performed on the wild-type strain grown at high and low oxygen tensions, a strain overproducing PpsR, and a ppsR mutant nih.gov. The results showed that PpsR primarily regulates photosystem genes nih.gov. The study also identified new direct targets of PpsR repression, including the hemC and hemE genes, which are involved in the early steps of tetrapyrrole biosynthesis nih.gov.
Unexpectedly, the microarray data also revealed that PpsR indirectly represses the puf and puhA operons, which encode the core proteins of the photosystem, as these operons lack PpsR binding sites in their upstream regions nih.gov. This finding suggests a more complex regulatory role for PpsR than previously thought, potentially as a master regulator of photosystem development nih.gov.
**Table 2: Selected Genes Regulated by PpsR as Identified by Microarray Profiling in *Rhodobacter sphaeroides***
| Gene/Operon | Function | Regulation by PpsR | Regulatory Mechanism |
| bch genes | Bacteriochlorophyll (B101401) biosynthesis | Repression | Direct |
| crt genes | Carotenoid biosynthesis | Repression | Direct |
| puc operons | Light-harvesting complex II | Repression | Direct |
| hemC, hemE | Tetrapyrrole biosynthesis | Repression | Direct nih.gov |
| puf, puhA operons | Photosystem core proteins | Repression | Indirect nih.gov |
Quantitative Real-Time PCR (RT-qPCR) for Validation of this compound-Regulated Genes
Quantitative Real-Time PCR (RT-qPCR) is a crucial technique for validating and quantifying the expression levels of genes regulated by the this compound. This method allows for the precise measurement of messenger RNA (mRNA) transcripts, providing insights into the direct or indirect regulatory effects of PpsR on its target genes under different environmental conditions. In the context of PpsR research in organisms like Rhodobacter sphaeroides, RT-qPCR is often employed to confirm findings from broader transcriptomic analyses, such as DNA microarrays.
The process involves the reverse transcription of RNA isolated from cells into complementary DNA (cDNA), which then serves as the template for the PCR reaction. The amplification of specific gene targets is monitored in real-time using fluorescent dyes or probes. By comparing the expression levels of putative target genes in wild-type strains versus ppsR mutant strains, or strains overexpressing PpsR, researchers can confirm whether PpsR acts as a repressor or activator.
For instance, studies have utilized RT-qPCR to validate the PpsR-dependent regulation of genes involved in photosynthesis. Research has shown that in Rhodobacter sphaeroides, the expression of genes such as hemC and hemE, which are involved in the early steps of tetrapyrrole biosynthesis, is directly repressed by PpsR. This was confirmed by RT-qPCR data which showed increased transcript levels of these genes in a ppsR mutant. nih.gov
| Gene | Function | Fold Change in ppsR Mutant (RT-qPCR) | Reference |
| hemC | Porphobilinogen deaminase | >2 | nih.gov |
| hemE | Uroporphyrinogen decarboxylase | >2 | nih.gov |
| ppaA | Putative bacteriochlorophyll biosynthesis protein | Increased | asm.org |
| RSP0695 | Unknown | Increased | asm.org |
| RSP2122 | Unknown | Increased | asm.org |
| RSP3241 | Unknown | Increased | asm.org |
Chromatin Immunoprecipitation (ChIP) Based Approaches for this compound
Chromatin immunoprecipitation (ChIP) is a powerful technique used to identify the in vivo binding sites of DNA-binding proteins like PpsR across the genome. This method provides a snapshot of the direct interactions between a protein and DNA within the cellular context.
ChIP-Seq for In Vivo this compound DNA Binding Site Identification
ChIP-Seq combines chromatin immunoprecipitation with high-throughput sequencing to map the genome-wide binding sites of a protein of interest. In the study of PpsR, this technique has been instrumental in expanding the known PpsR regulon beyond the initially identified photosynthesis genes in Rhodobacter sphaeroides. The process involves cross-linking proteins to DNA within living cells, shearing the chromatin, and then using an antibody specific to PpsR to immunoprecipitate the PpsR-DNA complexes. The associated DNA is then purified and sequenced, and the resulting sequences are mapped to the genome to identify PpsR binding sites.
ChIP-Seq analyses have revealed that PpsR binds to numerous locations outside of the main photosynthesis gene cluster, suggesting a broader regulatory role than previously understood. asm.org These studies have identified a refined consensus binding sequence for PpsR, which is often found as a tandem repeat in the regulatory regions of its target genes. nih.gov
ChIP-qPCR for Targeted Validation of this compound Binding Events
Following the genome-wide identification of potential binding sites by ChIP-Seq, ChIP-qPCR is employed for targeted validation of these interactions. In this approach, the DNA obtained from the ChIP procedure is not sequenced but is instead used as a template for quantitative PCR with primers designed to amplify specific genomic regions. By comparing the amount of amplified DNA from the PpsR immunoprecipitation to a control immunoprecipitation (e.g., with a non-specific antibody), researchers can quantify the enrichment of a specific DNA sequence, thereby confirming that PpsR binds to that particular site in vivo.
ChIP-qPCR has been successfully used to confirm the direct binding of PpsR to the regulatory regions of newly identified target genes in Rhodobacter sphaeroides, including those involved in microaerobic respiration and periplasmic stress resistance. asm.org For example, significant enrichment of the regulatory regions of genes like ppaA (RSP0283) has been demonstrated using this method under both aerobic and anaerobic-dark-DMSO growth conditions. asm.org
| Target Gene/Region | Growth Condition | Fold Enrichment (ChIP-qPCR) | Reference |
| ppaA (RSP0283) | Aerobic | High | asm.org |
| ppaA (RSP0283) | Anaerobic-dark-DMSO | High | asm.org |
| RSP0695 | Aerobic | Significant | asm.org |
| RSP0695 | Anaerobic-dark-DMSO | Significant | asm.org |
| RSP2122 | Aerobic | Significant | asm.org |
| RSP2122 | Anaerobic-dark-DMSO | Significant | asm.org |
| RSP3241 | Aerobic | Significant | asm.org |
| RSP3241 | Anaerobic-dark-DMSO | Significant | asm.org |
Biochemical and Biophysical Characterization Techniques for this compound
Understanding the molecular mechanisms of PpsR function requires detailed biochemical and biophysical characterization of the protein and its interactions with DNA.
Electrophoretic Mobility Shift Assays (EMSA) for this compound-DNA Binding Affinity Determination
Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used in vitro technique to study protein-DNA interactions. thermofisher.com It is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than the free DNA fragment. thermofisher.com This results in a "shift" in the mobility of the labeled DNA probe.
In the context of PpsR research, EMSA has been employed to demonstrate the direct binding of purified this compound to the promoter regions of its target genes. nih.gov By titrating the concentration of the this compound while keeping the DNA concentration constant, one can determine the binding affinity (dissociation constant, Kd) of the interaction. Furthermore, EMSA can be used to investigate the specificity of the binding by using competitor DNA fragments, either unlabeled specific DNA or non-specific DNA. Studies have shown that the DNA-binding activity of PpsR can be influenced by its redox state, with the reduced form showing increased binding activity to the puc promoter region. nih.gov
This compound Purification and In Vitro Reconstitution Assays
To perform detailed biochemical and biophysical studies, it is essential to obtain a highly purified this compound. The this compound is typically overexpressed in a heterologous host, such as Escherichia coli, and then purified to homogeneity using various chromatographic techniques. nih.gov Common purification strategies may involve affinity chromatography (e.g., using a polyhistidine-tag), ion-exchange chromatography, and size-exclusion chromatography. The purity of the protein is assessed by methods like SDS-PAGE.
Once purified, the this compound can be used in in vitro reconstitution assays to study its function in a controlled environment. These assays aim to rebuild a biological process or system from its individual purified components. For PpsR, an in vitro transcription assay could be reconstituted using purified PpsR, RNA polymerase, and a DNA template containing a PpsR-regulated promoter. This would allow researchers to directly observe the effect of PpsR on transcription initiation, confirming its role as a repressor. Such assays can also be used to investigate the influence of other factors, such as the antirepressor protein AppA, on PpsR's regulatory activity. nih.govresearchgate.net
Application of Spectroscopic Techniques (e.g., EPR, FRET) for this compound Cofactor Analysis
Spectroscopic techniques are powerful tools for elucidating the structure and function of protein cofactors, which are often essential for a protein's regulatory activity. While direct spectroscopic analysis of the this compound's cofactor is not extensively detailed in the currently available scientific literature, the principles of Electron Paramagnetic Resonance (EPR) and Förster Resonance Energy Transfer (FRET) spectroscopy provide a framework for how such investigations could be approached.
Electron Paramagnetic Resonance (EPR) Spectroscopy is particularly well-suited for the study of paramagnetic centers, such as iron-sulfur clusters, which are common cofactors in regulatory proteins. Many regulatory proteins utilize iron-sulfur clusters to sense environmental signals, such as changes in redox potential. Should the this compound contain such a cofactor, EPR spectroscopy would be an invaluable technique for its characterization. The EPR spectrum of an iron-sulfur cluster is sensitive to its oxidation state, the geometry of the cluster, and the nature of its coordinating ligands. By analyzing the g-values and line shapes of the EPR signal, researchers can gain insights into the electronic structure of the cofactor and how it changes in response to environmental stimuli.
Förster Resonance Energy Transfer (FRET) is a technique that can measure the distance between two fluorophores, a donor and an acceptor. While not a direct method for analyzing the chemical nature of a cofactor, FRET can be employed to study conformational changes in a protein that are induced by the binding or alteration of a cofactor. For instance, if the binding of a cofactor to PpsR induces a conformational change, FRET could be used to monitor this change in real-time. This would involve labeling specific sites on the this compound with donor and acceptor fluorophores. A change in the distance between these labels upon cofactor binding would result in a change in FRET efficiency, providing information about the induced conformational dynamics.
Although specific EPR or FRET studies on the this compound's cofactor are not prominently documented, the application of these techniques to other regulatory proteins, including those from Rhodobacter sphaeroides, demonstrates their potential utility in future PpsR research.
Multi-Angle Light Scattering (MALS) for Determining this compound Oligomeric States
Multi-Angle Light Scattering (MALS) is a powerful biophysical technique used to determine the absolute molar mass and oligomeric state of proteins in solution, independent of their shape. Recent studies on the this compound from Rhodobacter sphaeroides have utilized MALS to elucidate its complex oligomerization behavior.
Research has shown that the this compound can exist in multiple oligomeric states, including dimers, tetramers, and even octamers nih.gov. The formation of these different oligomers is mediated by the Per-ARNT-Sim (PAS) domains within the this compound structure nih.gov. Specifically, the interplay between three PAS domains and their associated α-helical extensions is crucial for the assembly of these higher-order structures nih.gov.
In a typical MALS experiment, a protein sample is separated by size-exclusion chromatography (SEC) and then flows through the MALS detector and a refractive index (RI) detector. The MALS detector measures the intensity of light scattered by the protein molecules at multiple angles, while the RI detector measures the protein concentration. By combining these measurements, the molar mass of the protein at each point across the elution peak can be accurately calculated.
Studies on various truncated versions of the this compound, each containing a different number of PAS domains, have provided detailed insights into the mechanism of oligomerization. For example, a construct containing a single PAS domain may exist predominantly as a monomer or dimer, while constructs with two or three PAS domains can form larger oligomers like tetramers and octamers nih.gov. These findings highlight the critical role of the multi-PAS domain architecture in mediating the self-association of PpsR, which is likely essential for its function as a transcriptional regulator.
| PpsR Variant | Observed Oligomeric States | Reference |
|---|---|---|
| Full-length PpsR | Dimer, Tetramer | nih.gov |
| PpsRΔHTH (lacking the C-terminal helix-turn-helix motif) | Dimer, Tetramer, Octamer | nih.gov |
| PpsRN-Q-PAS1 (containing the N-terminal domain, a glutamine-rich linker, and the first PAS domain) | Dimer | nih.gov |
| PpsRQ-PAS1 (containing the glutamine-rich linker and the first PAS domain) | Monomer/Dimer equilibrium | nih.gov |
Mass Spectrometry for Analyzing this compound-Protein Interactions and Post-Translational Modifications
Mass spectrometry is a highly sensitive and versatile analytical technique that is widely used to identify proteins, characterize their post-translational modifications (PTMs), and map their interaction networks. While specific mass spectrometric analyses of this compound-protein interactions and PTMs are not extensively documented in the available literature, the principles of these methodologies are well-established and can be applied to future studies of PpsR.
Protein-Protein Interactions:
The function of many regulatory proteins is modulated through interactions with other proteins. In the case of PpsR from Rhodobacter sphaeroides, it is known to interact with the anti-repressor protein AppA in a redox-dependent manner. Mass spectrometry-based approaches, such as co-immunoprecipitation coupled with mass spectrometry (Co-IP-MS) or affinity purification-mass spectrometry (AP-MS), could be employed to identify and characterize the interaction partners of PpsR. In such an experiment, PpsR would be selectively isolated from a cell lysate, and the proteins that are bound to it would be co-purified. These interacting proteins can then be identified by mass spectrometry, providing a snapshot of the PpsR interactome under specific cellular conditions.
Post-Translational Modifications (PTMs):
Post-translational modifications are covalent chemical modifications of proteins that can significantly alter their function, localization, and stability. Common PTMs include phosphorylation, acetylation, methylation, and ubiquitination. Mass spectrometry is the premier tool for identifying and localizing PTMs on proteins. In a typical "bottom-up" proteomics workflow, the this compound would be enzymatically digested into smaller peptides, which are then analyzed by a mass spectrometer. The mass of each peptide is measured with high accuracy. Any deviation from the expected mass of a peptide can indicate the presence of a PTM. Tandem mass spectrometry (MS/MS) can then be used to fragment the modified peptide, allowing for the precise localization of the modification to a specific amino acid residue. Although specific PTMs on PpsR have not been extensively reported, the presence of such modifications could play a crucial role in regulating its activity as a transcriptional repressor.
| Technique | Application | Information Obtained |
|---|---|---|
| Co-Immunoprecipitation-Mass Spectrometry (Co-IP-MS) | Analysis of protein-protein interactions | Identification of interacting protein partners |
| Affinity Purification-Mass Spectrometry (AP-MS) | Analysis of protein complexes | Identification of components of a protein complex |
| Bottom-up Proteomics with Tandem Mass Spectrometry (MS/MS) | Identification and localization of post-translational modifications | Type and site of modification on a protein |
Future Directions and Emerging Research Avenues for the Ppsr Protein
Elucidating Undiscovered PpsR Protein Regulatory Partners and Co-factors
A primary focus of future research will be the identification and characterization of novel regulatory partners and co-factors that modulate PpsR activity. While the interaction with the anti-repressor AppA is well-documented, a complete picture of the PpsR interactome is far from complete. The discovery of additional interacting molecules is crucial for a full understanding of how PpsR integrates various environmental signals.
One significant advancement in this area has been the identification of heme as a direct binding partner and modulator of PpsR. nih.gov Research has shown that PpsR binds heme, and this interaction alters its DNA binding pattern, consequently affecting the transcription of genes involved in tetrapyrrole biosynthesis. nih.gov This finding suggests that PpsR functions as both a redox and a heme sensor, allowing for fine-tuned control over the synthesis of heme, bacteriochlorophyll (B101401), and photosystem apoproteins to prevent the accumulation of toxic free tetrapyrroles. nih.gov
Future efforts in this area will likely involve a combination of in vivo and in vitro techniques to uncover a broader range of interacting partners. High-throughput screening methods, such as yeast two-hybrid screens and affinity purification coupled with mass spectrometry, can be employed to systematically identify proteins that physically associate with PpsR under different physiological conditions. youtube.com Furthermore, techniques like co-immunoprecipitation and pull-down assays can validate these interactions within the cellular context. youtube.com The identification of new co-factors will provide deeper insights into the complex regulatory networks governed by PpsR.
Table 1: Known and Potential Regulatory Partners of PpsR
| Interacting Molecule | Function/Role | Method of Identification/Study |
| AppA | Anti-repressor, mediates light and redox sensing | Yeast two-hybrid, in vitro binding assays |
| Heme | Co-factor, modulates DNA binding activity | In vitro heme binding studies, spectral analysis nih.gov |
| Unknown Proteins | Potential modulation of PpsR activity in response to other environmental cues | Yeast two-hybrid screening, affinity purification-mass spectrometry |
| Small Molecules | Potential allosteric regulators | High-throughput screening of small molecule libraries |
Achieving High-Resolution Structural Dynamics of this compound Complexes
Understanding the precise molecular mechanisms of PpsR function requires high-resolution structural information about its various complexes. While static crystal structures provide valuable snapshots, a deeper understanding of its dynamic nature in solution is essential. Future research will increasingly focus on techniques that can capture the conformational changes PpsR undergoes upon binding to DNA, regulatory partners, and co-factors.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique poised to provide significant insights into the structural dynamics of PpsR. thermofisher.comnih.govnih.govyoutube.com HDX-MS measures the rate of deuterium uptake by backbone amide hydrogens, which is indicative of their solvent accessibility and involvement in hydrogen bonding. thermofisher.comyoutube.com By comparing the deuterium exchange rates of PpsR in its free form versus in complex with DNA or other proteins, researchers can map the regions involved in binding and identify allosteric conformational changes. nih.gov This approach can reveal, with high spatial resolution, how the binding of a co-factor like heme to one domain of PpsR might induce conformational shifts in a distant DNA-binding domain, thereby altering its activity. nih.gov
Computational simulations, such as molecular dynamics (MD), will also play a crucial role in complementing experimental data. nih.govfrontiersin.orgnih.gov MD simulations can provide an atomistic view of the dynamic behavior of PpsR and its complexes over time, helping to interpret experimental findings and to formulate new hypotheses about its mechanism of action. nih.gov The integration of experimental techniques like HDX-MS with computational modeling will be key to achieving a comprehensive understanding of PpsR's structural dynamics.
Table 2: Techniques for Studying PpsR Structural Dynamics
| Technique | Information Provided | Potential Application to PpsR |
| X-ray Crystallography | High-resolution static structure of PpsR and its complexes. | Determining the overall fold and key interaction interfaces. |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Information on protein conformation, dynamics, and binding interfaces in solution. thermofisher.comnih.govnih.gov | Mapping the conformational changes in PpsR upon binding to AppA, heme, and DNA. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural and dynamic information in solution. | Characterizing the structure and dynamics of individual domains of PpsR. |
| Molecular Dynamics (MD) Simulations | Atomistic-level view of protein motion and conformational changes over time. nih.govfrontiersin.orgnih.gov | Simulating the binding of PpsR to DNA and the allosteric effects of co-factor binding. |
Development of Systems Biology Approaches to Model this compound-Controlled Networks
The regulatory influence of PpsR extends beyond a few target genes to encompass a broader network of cellular processes. A systems biology approach, which integrates experimental data with computational modeling, is essential to unravel the complexity of these PpsR-controlled networks. nih.gov Future research in this area will focus on developing predictive models that can simulate the behavior of these networks under various conditions.
The construction of comprehensive gene regulatory network models for PpsR will require the integration of multiple 'omics' datasets, including transcriptomics (RNA-seq), proteomics, and metabolomics. nih.gov By analyzing how the levels of transcripts, proteins, and metabolites change in response to alterations in PpsR activity (e.g., in knockout or overexpression strains), researchers can infer the regulatory connections within the network. researchgate.netresearchgate.net
Mathematical modeling techniques, such as Boolean networks and differential equation-based models, can then be used to represent these regulatory interactions and simulate the dynamic behavior of the system. nih.govnih.gov These models can be used to predict how the network will respond to different environmental perturbations and to identify key nodes or control points within the network. Such predictive models will not only enhance our fundamental understanding of PpsR's role in cellular physiology but also provide a framework for rationally engineering these networks for biotechnological purposes.
Exploration of this compound Regulatory Principles in Synthetic Biology Applications
The well-characterized regulatory properties of PpsR make it an attractive component for applications in synthetic biology. Future research will explore the use of PpsR and its interacting partners to construct novel genetic circuits and biosensors with programmable behaviors. nih.govnih.gov
One promising application is the development of PpsR-based biosensors. nih.govuchicago.edu By fusing the DNA-binding domain of PpsR to a reporter protein and placing this construct under the control of a promoter that is regulated by an analyte of interest, it is possible to create a sensor that produces a detectable output in the presence of that analyte. The ability of PpsR to be modulated by multiple inputs, such as light and redox status, could be harnessed to create sophisticated biosensors that respond to a combination of environmental signals.
Furthermore, the PpsR-AppA system can be repurposed to create novel light-switchable gene expression systems. nih.gov By engineering the system to control the expression of a desired gene, it would be possible to turn gene expression on or off simply by exposing the cells to light of a specific wavelength. Such synthetic regulatory circuits could have applications in a variety of fields, from metabolic engineering to the controlled production of therapeutic proteins. The modular nature of PpsR and its regulatory components makes it an ideal building block for the rational design of complex synthetic biological systems. whiterose.ac.uk
Q & A
Q. What is the primary regulatory role of PpsR in Rhodobacter species?
PpsR functions as a transcriptional repressor of photosynthesis-related genes (e.g., photopigment biosynthesis, tetrapyrrole pathways) under aerobic conditions. Its activity is modulated by the anti-repressor AppA, which integrates redox and light signals to derepress PpsR targets . Methodological insights include chromatin immunoprecipitation (ChIP-seq) to identify genome-wide binding sites and RNA-seq to assess differential expression in ΔppsR mutants .
Q. How is the domain architecture of PpsR organized, and what are its functional implications?
PpsR comprises three regions:
- N-terminal region (residues 1–135) : Essential for structural integrity but functionally uncharacterized.
- Central PAS domains (PAS1, PAS2) : Mediate protein oligomerization and signal sensing.
- C-terminal helix-turn-helix (HTH) motif : Binds DNA at palindromic sequences (e.g., TGTc-N10-gACA) . Truncation mutants and crystallography reveal PAS domains enable homo-oligomerization, critical for repressor activity .
Q. What redox mechanisms regulate PpsR’s DNA-binding activity?
PpsR contains redox-sensitive cysteines that form intramolecular disulfide bonds. Reduction by DTT enhances DNA-binding affinity (e.g., EC50 = 63.26 nM for pucB promoter under reducing vs. oxidizing conditions). Gel mobility shift assays and thiol-specific chemical modifications confirm redox-dependent activity .
Q. How does PpsR interact with the anti-repressor AppA?
AppA binds PpsR via its BLUF domain, forming a ternary complex (AppA–PpsR–DNA) that prevents PpsR-mediated repression in the dark. Microscale thermophoresis (MST) quantifies this interaction (Kd = 1.3 μM for AppAΔC–PpsR). Light destabilizes the complex, enabling gene expression .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in PpsR’s oligomeric state?
PpsR exists in a dynamic equilibrium of dimers and tetramers. Multi-angle light scattering (MALS) and size exclusion chromatography (SEC) estimate molar mass (~150 kDa), while MST quantifies dissociation constants (Kd = 0.9 μM for tetramer-dimer transition). Truncated PAS variants confirm oligomerization is PAS-dependent .
Q. How can researchers reconcile PpsR DNA-binding events with non-differential gene expression?
ChIP-seq identifies PpsR binding at operons like RSP_2095 and RSP_3000, which lack differential expression in ΔppsR strains. Follow-up ChIP-qPCR and growth condition variations (e.g., oxygen tension) may distinguish non-functional binding from context-dependent regulation .
Q. What methodologies elucidate light-dependent regulation of PpsR–DNA interactions?
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) detects conformational changes in AppA–PpsR upon illumination. Electrophoretic mobility shift assays (EMSAs) under dark/light conditions quantify DNA-binding inhibition. SPOT peptide arrays map interaction interfaces between PpsR and light-sensing partners (e.g., LdaP) .
Q. Why do some PpsR-bound promoters exhibit minimal transcriptional changes?
Non-DE targets (e.g., hemE) may require synergistic regulation with other transcription factors (e.g., PrrA). Phylogenetic footprinting and motif enrichment analysis identify co-occurring TF binding sites, suggesting combinatorial control .
Q. How can PpsR regulon members be predicted and validated?
Integrative approaches combine:
Q. What structural features of PAS domains drive PpsR oligomerization?
Crystal structures of truncated PpsR variants reveal PAS cores and β-helical extensions mediate homo-oligomerization. Mutagenesis (e.g., PAS domain deletions) coupled with SEC-MALS quantifies oligomer disruption. Functional assays (e.g., β-galactosidase reporter systems) link oligomerization to repressor activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
